Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate
Description
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate (CAS: 1367702-22-4) is a synthetic organic compound featuring a tetrahydrothiopyranyl ring system modified with a sulfone group (1,1-dioxido) and an amino-acetate ester moiety. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its conformational rigidity and polar functional groups.
Properties
IUPAC Name |
methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)7(9)6-2-4-14(11,12)5-3-6/h6-7H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJCDYEIAEAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCS(=O)(=O)CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate typically involves the following steps:
Formation of the Tetrahydrothiopyranyl Ring: The starting material, 2H-Thiopyran-4-acetic acid, undergoes a series of reactions to form the tetrahydrothiopyranyl ring.
Oxidation to Sulfone: The tetrahydrothiopyranyl ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxido-4-tetrahydrothiopyranyl.
Esterification: Finally, the compound undergoes esterification to form the methyl ester group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is part of a broader class of amino-acetate derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Sulfone vs. Thioether Groups: The sulfone group in this compound increases polarity and stability compared to thioether-containing analogs like the pyrimidine-thioether derivative (Compound 1, ) .
- Aromatic vs. Aliphatic Substituents: Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl () exhibits higher water solubility due to its aromatic methoxy group, whereas the tetrahydrothiopyranyl analog’s aliphatic sulfone may reduce membrane permeability .
- Protection Strategies : The Cbz-protected analog (CAS: 894790-19-3, ) is more lipophilic and chemically stable than the free amine, making it suitable for intermediate synthesis .
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